molecular formula C42H80ClNO4 B11933499 Dotap chloride, (R)- CAS No. 328250-28-8

Dotap chloride, (R)-

Cat. No.: B11933499
CAS No.: 328250-28-8
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-HEXDFCBFSA-M
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Description

Dotap chloride, ®-, also known as 1,2-dioleoyl-3-trimethylammonium-propane chloride, is a cationic lipid commonly used in the field of gene therapy. It is known for its ability to form liposomes that can encapsulate nucleic acids, facilitating their delivery into cells. This compound is particularly valued for its role in liposomal transfection, where it helps in the delivery of DNA, RNA, and other negatively charged molecules into target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dotap chloride is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Dotap chloride involves large-scale esterification processes. The raw materials, including high-purity oleic acid and 2,3-epoxypropyltrimethylammonium chloride, are reacted in large reactors. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dotap chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. This headgroup can interact with various nucleophiles, leading to the formation of different products .

Common Reagents and Conditions

Common reagents used in reactions involving Dotap chloride include halide salts like sodium chloride and potassium iodide. The reactions are typically carried out in aqueous or organic solvents under mild temperature conditions .

Major Products Formed

The major products formed from reactions involving Dotap chloride include various substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in the production of other cationic lipids .

Mechanism of Action

The mechanism of action of Dotap chloride involves its ability to form cationic liposomes that can encapsulate negatively charged molecules such as DNA and RNA. These liposomes interact with the cell membrane, facilitating the entry of the encapsulated molecules into the cell. The quaternary ammonium headgroup of Dotap chloride plays a crucial role in this process by interacting with the negatively charged cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dotap chloride is unique due to its high efficiency in forming stable liposomes and its ability to induce strong immune responses when used in vaccine formulations. Its specific interaction with nucleic acids and cell membranes makes it a preferred choice in various biomedical applications .

Properties

CAS No.

328250-28-8

Molecular Formula

C42H80ClNO4

Molecular Weight

698.5 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m1./s1

InChI Key

KSXTUUUQYQYKCR-HEXDFCBFSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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